molecular formula C12H14FNO3S B2672835 methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate CAS No. 403834-71-9

methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate

Cat. No.: B2672835
CAS No.: 403834-71-9
M. Wt: 271.31
InChI Key: DFXLRIUPWRFMAJ-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate is an organic compound that features a fluorophenyl group, a carbamoyl group, and a sulfanyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate typically involves the reaction of 4-fluoroaniline with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of methyl 3-bromopropanoate, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)propanoate
  • Methyl 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)propanoate
  • Methyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)propanoate

Uniqueness

Methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to biological targets.

Properties

IUPAC Name

methyl 3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-17-12(16)6-7-18-8-11(15)14-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXLRIUPWRFMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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